N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide

Description

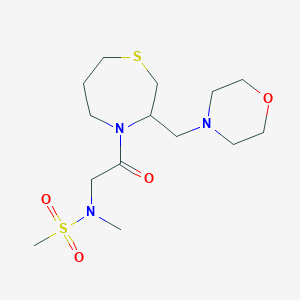

N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide is a complex sulfonamide derivative featuring a 1,4-thiazepane ring substituted with a morpholinomethyl group and a ketone-linked methanesulfonamide moiety. The sulfonamide group is a key pharmacophore known to enhance binding affinity and metabolic stability, while the thiazepane ring may confer conformational flexibility for target engagement .

Properties

IUPAC Name |

N-methyl-N-[2-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-oxoethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O4S2/c1-15(23(2,19)20)11-14(18)17-4-3-9-22-12-13(17)10-16-5-7-21-8-6-16/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKVSKLMSAWZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCSCC1CN2CCOCC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide typically involves multiple steps. One common approach is the reductive N-methylation of nitro compounds, which is a more straightforward and cost-effective method compared to traditional N-methylation of amines . This process involves the sequential hydrogenation and methylation of nitro compounds using various methylating agents and catalytic systems.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine or thiazepane rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The target compound shares synthetic strategies with , where sulfonamide coupling occurs under reflux conditions. However, its thiazepane-morpholine core likely requires specialized ring-forming steps absent in simpler sulfonamide syntheses .

- Unlike triazole derivatives in , which emphasize S-alkylation, the target compound’s thiazepane ring suggests alternative cyclization or amidation protocols .

Spectroscopic and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations :

- The target compound’s sulfonamide and carbonyl groups would exhibit IR bands similar to those in and . However, the morpholine and thiazepane rings introduce distinct ¹H-NMR signals for CH2 groups .

- Unlike triazoles in , the target compound retains a ketone (C=O), which would be visible in IR and NMR .

Table 3: Inferred Bioactivity Based on Structural Motifs

Key Observations :

- The morpholine and thiazepane groups in the target compound may improve blood-brain barrier penetration, making it a candidate for neurological targets .

- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability compared to non-fluorinated sulfonamides, suggesting the target compound’s non-fluorinated structure might prioritize solubility over half-life .

Biological Activity

N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiazepan ring and a morpholinomethyl group. The synthesis typically involves multi-step organic reactions where key intermediates are formed through careful selection of reagents and conditions.

Key Structural Features:

- Thiazepan Ring: A seven-membered heterocyclic structure that contributes to the compound's unique properties.

- Morpholinomethyl Group: Enhances solubility and biological activity.

- Methanesulfonamide Moiety: Imparts additional pharmacological characteristics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar morpholinomethyl structures have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Methylbenzofuran (4b) | A549 | 1.48 | Apoptosis induction |

| 3-(Morpholinomethyl)benzofuran (15a) | NCI-H23 | 2.52 | VEGFR-2 inhibition |

| This compound | TBD | TBD | TBD |

The specific IC₅₀ values for this compound are yet to be determined, but related compounds demonstrate potent activity against non-small cell lung carcinoma (NSCLC) cell lines .

The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. For example, studies on morpholinomethyl derivatives indicated that they trigger apoptotic pathways leading to cell death in NSCLC cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Case Studies

Several case studies have reported on the biological effects of morpholinomethyl derivatives:

- Study on Apoptosis Induction: A study demonstrated that compounds like 15a and 16a significantly increased apoptosis rates in A549 cells compared to controls, indicating their potential as therapeutic agents .

- Inhibition of Cancer Cell Proliferation: Research indicated that compounds with the morpholinomethyl group exhibited varying degrees of antiproliferative activity against multiple cancer cell lines, reinforcing their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.